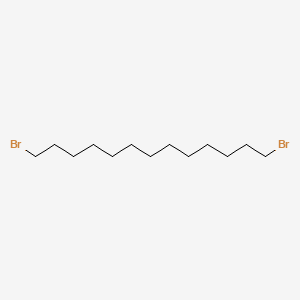

1,13-Dibromotridecane

Description

Contextualization within Long-Chain α,ω-Dibromoalkane Chemistry

1,13-Dibromotridecane belongs to the class of α,ω-dibromoalkanes, which are characterized by having bromine atoms at the first and last carbon atoms of an alkane chain. These compounds are fundamental building blocks in organic synthesis. tudublin.ie The reactivity of the terminal carbon-bromine bonds allows for a variety of chemical transformations, including nucleophilic substitutions and coupling reactions.

In the broader context of long-chain α,ω-dibromoalkanes, these molecules are instrumental in the synthesis of macrocycles and polymers. Their ability to connect two different molecular entities makes them ideal linkers. For instance, they have been employed in the synthesis of complex molecules like bis(bromoalkyltetrazolyl)benzenes. tudublin.ie Furthermore, α,ω-dibromoalkanes are utilized in the facile synthesis of high-molecular-weight long-chain alkanes, which are of interest in biological and geochemical studies. oup.comnih.govjst.go.jp The length of the alkyl chain in these dibromoalkanes is a critical parameter that influences the properties of the resulting products, such as the cavity size in macrocycles or the flexibility of polymer chains.

Significance as a Versatile Synthetic Intermediate and Building Block

The utility of this compound as a synthetic intermediate is underscored by its application in the preparation of a wide array of derivatives. The two terminal bromine atoms can react with various nucleophiles to introduce different functional groups, leading to the formation of diols, dicarboxylic acids, and diamines. For example, it is a downstream product from 1,13-tridecanediol. chembk.com

Its role as a building block is particularly evident in polymer chemistry. Researchers have utilized this compound in the synthesis of polyethers and copolyethers. researchgate.net In these reactions, the dibromoalkane acts as a linker between monomer units, and the length of its thirteen-carbon chain imparts specific properties, such as flexibility and thermal stability, to the resulting polymer. For example, a polyether based on 1-(4-hydroxyphenyl)-2-(2-methyl-4-hydroxyphenyl)ethane and this compound has been synthesized and characterized. researchgate.net

Overview of Current Academic Research Trajectories for this compound and Its Derivatives

Current research continues to explore the synthetic potential of this compound and its derivatives in several cutting-edge areas. One significant trajectory is its use in supramolecular chemistry. Recent studies have investigated the encapsulation of a series of α,ω-dibromoalkanes, including those with chain lengths similar to this compound, within host molecules like pillar rsc.orgarenes. rsc.org These studies have revealed that the length of the alkane chain plays a crucial role in the binding affinity and the conformation of the resulting host-guest complex. rsc.org Specifically, for longer chain guests starting from C13, an increase in the association constants was observed. rsc.org

Another area of active research involves the synthesis of novel functional materials. The incorporation of the tridecane (B166401) chain from this compound into more complex structures can lead to materials with tailored properties. For example, its derivatives could be explored for applications in liquid crystals or as components of specifically designed molecular probes.

Interestingly, this compound has also been identified as a naturally occurring compound in microalgae from paddy fields, as determined by GC-MS analysis. mbimph.com This discovery opens up new avenues for research into the biosynthesis of halogenated hydrocarbons in biological systems.

The synthesis of various derivatives for biological evaluation is another promising research direction. For instance, long-chain alkyl halides are used to synthesize pendant alkyl halide derivatives of bis-tetrazoles. tudublin.ie While not directly mentioning the tridecane derivative, this highlights a general strategy where this compound could be employed.

Structure

3D Structure

Properties

IUPAC Name |

1,13-dibromotridecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26Br2/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-15/h1-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDFXEIRNKZFBFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCBr)CCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50496999 | |

| Record name | 1,13-Dibromotridecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50496999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31772-05-1 | |

| Record name | 1,13-Dibromotridecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50496999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,13 Dibromotridecane

Established Synthetic Routes to 1,13-Dibromotridecane

The established routes for synthesizing this compound rely on classical organic transformations that are well-documented for creating carbon-bromine bonds from alcohols or carboxylic acids. These pathways often involve multiple reaction steps and utilize specific precursors that possess the required C13 backbone.

The conversion of difunctional C13 precursors into this compound is a cornerstone of its synthesis. The most common sequences involve the transformation of terminal diols or dicarboxylic acids.

One of the most frequently employed methods for converting a diol to a dibromide is the Appel reaction . wikipedia.orgorganic-chemistry.org This reaction converts an alcohol into an alkyl halide using a combination of triphenylphosphine (B44618) (PPh₃) and a tetrahalomethane, such as carbon tetrabromide (CBr₄). wikipedia.orgorganic-chemistry.org The mechanism begins with the activation of triphenylphosphine by the carbon tetrabromide to form a phosphonium (B103445) salt. organic-chemistry.org The alcohol then attacks the phosphorus atom, creating an oxyphosphonium intermediate. This step effectively turns the hydroxyl group into a good leaving group. Finally, a nucleophilic attack by the bromide ion via an Sₙ2 mechanism results in the formation of the alkyl bromide and triphenylphosphine oxide as a byproduct. wikipedia.orgorganic-chemistry.org The strong P=O double bond formed in the byproduct provides the thermodynamic driving force for the reaction. wikipedia.org

When starting from a dicarboxylic acid like tridecanedioic acid, the synthetic route is necessarily longer. A typical pathway involves the initial reduction of the dicarboxylic acid to the corresponding diol, tridecane-1,13-diol. This reduction can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄). Once the diol is formed, it can then be subjected to a bromination reaction, such as the Appel reaction, to yield this compound. An alternative multi-step route mentioned in patent literature involves converting a dicarboxylic acid ester (diethyl brassylate) into the diol, then the dibromide, and subsequently into other derivatives. google.com

The selection of the starting material is critical for the efficient synthesis of this compound. The two most logical and commonly cited precursors are tridecane-1,13-diol and tridecanedioic acid, as they already contain the required 13-carbon linear chain. chembk.comatamanchemicals.com

Tridecane-1,13-diol is an ideal precursor as its terminal hydroxyl groups can be directly converted to bromide groups in a single, albeit sometimes challenging, step. chembk.com Its properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₁₃H₂₈O₂ | nih.gov |

| Molar Mass | 216.36 g/mol | nih.gov |

| IUPAC Name | Tridecane-1,13-diol | nih.gov |

| CAS Number | 13362-52-2 | nih.gov |

Tridecanedioic Acid , also known as brassylic acid, is another key starting material. atamanchemicals.comontosight.ai It is a 13-carbon α,ω-dicarboxylic acid. atamanchemicals.com Its use requires an initial reduction step to form the diol before bromination, or other multi-step transformations. google.com Tridecanedioic acid itself can be derived from the oxidative cleavage of erucic acid. atamanchemicals.com

| Property | Value | Source |

| Chemical Formula | C₁₃H₂₄O₄ | nist.gov |

| Molar Mass | 244.33 g/mol | ontosight.ai |

| Common Name | Brassylic acid | nist.gov |

| CAS Number | 505-52-2 | nist.gov |

Optimized and High-Yield Synthesis Protocols

While established routes like the Appel reaction are effective, they can present challenges, especially for long-chain diols, where yields may be moderate. Research and practical experience have led to several optimization strategies.

For the Appel reaction, direct dibromination of long-chain diols can result in yields as low as 40%. researchgate.net This is potentially due to competing intramolecular ether formation, where the hydroxyl group on one end of the molecule reacts with the activated intermediate on the other end. researchgate.net To improve the yield of the desired dibromide, several modifications can be implemented:

Increased Halide Concentration : Adding a soluble bromide salt, such as lithium bromide (LiBr), can increase the concentration of the bromide nucleophile, favoring the intermolecular Sₙ2 reaction over the intramolecular side reaction. researchgate.net

Solvent Modification : Changing the solvent from dichloromethane (B109758) (DCM) to others like tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) (ACN) has been suggested to potentially improve yields by altering the solubility and reactivity of the intermediates. researchgate.net

An alternative optimized protocol for dibromination of benzylic diols involves using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) and triphenylphosphine in THF. researchgate.net This method has been shown to be effective for a variety of substrates and may offer a viable, higher-yielding alternative to the classic Appel reaction conditions. researchgate.net

| Optimization Strategy | Description | Rationale |

| Addition of LiBr | A soluble bromide salt is added to the Appel reaction mixture. | Increases bromide ion concentration to favor the desired Sₙ2 displacement over intramolecular side reactions. researchgate.net |

| Solvent Change | Using THF or ACN instead of DCM. | Can alter reaction kinetics and intermediate solubility, potentially improving the reaction pathway. researchgate.net |

| Tosylation Route | A two-step process: 1. Convert diol to ditosylate. 2. Displace tosylates with bromide. | Avoids intramolecular ether formation common in direct diol bromination, leading to cleaner reactions and higher yields. researchgate.net |

| DBDMH Reagent | Use of 1,3-dibromo-5,5-dimethylhydantoin with PPh₃. | Provides an alternative brominating system that can be effective and potentially higher yielding for certain substrates. researchgate.net |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of this compound by selecting less hazardous reagents, minimizing waste, and improving atom economy.

A key area for improvement is the replacement of hazardous reagents and solvents. The classic Appel reaction uses carbon tetrabromide, a toxic substance, often in chlorinated solvents like dichloromethane. wikipedia.orgresearchgate.net A greener alternative is the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source in a more benign solvent like THF. researchgate.netresearchgate.net This method has been reported as a more environmentally friendly bromination process. researchgate.net

Another green chemistry principle is the use of catalysis to minimize waste. The standard Appel reaction is stoichiometric, producing a full equivalent of triphenylphosphine oxide waste. wikipedia.org The development of a catalytic Appel reaction, where the phosphine (B1218219) oxide byproduct is regenerated in situ, represents a significant advance. researchgate.net Such a system, for instance using oxalyl chloride to regenerate the active phosphine reagent from its oxide, drastically reduces the amount of phosphorus waste. researchgate.net

Atom economy, a measure of how many atoms from the reactants are incorporated into the final product, is another important consideration. Comparing the two main precursors:

From Tridecane-1,13-diol (C₁₃H₂₈O₂) : The conversion to C₁₃H₂₆Br₂ involves replacing two -OH groups with two -Br atoms. This is a relatively atom-economical substitution.

From Tridecanedioic Acid (C₁₃H₂₄O₄) : This route first requires a reduction step (e.g., with LiAlH₄), which has poor atom economy due to the large amount of inorganic byproduct, followed by the bromination of the resulting diol. Therefore, starting from the diol is a more atom-economical approach.

By employing catalytic methods, replacing hazardous solvents and reagents, and choosing precursors that lead to a more direct reaction path, the synthesis of this compound can be made significantly more sustainable.

Advanced Polymeric Architectures Incorporating 1,13 Dibromotridecane Moieties

Synthesis and Characterization of Liquid Crystalline Polyethers

The synthesis of liquid crystalline polyethers using 1,13-dibromotridecane is typically achieved through a phase-transfer catalyzed polyetherification reaction. This method involves the reaction of a bisphenol with the α,ω-dibromoalkane in a two-phase system (e.g., an organic solvent and an aqueous inorganic base) with a phase-transfer catalyst like tetrabutylammonium (B224687) hydrogen sulfate. electronicsandbooks.com This technique is effective for producing high-molecular-weight polymers. electronicsandbooks.com

A key example of a polyether derived from this compound is the homopolymer synthesized with the flexible mesogen 1-(4-hydroxyphenyl)-2-(2-methyl-4-hydroxyphenyl)ethane (MBPE). The resulting polymer, designated as MBPE-13, has been synthesized and characterized. researchgate.netresearchgate.net

Research shows that the homopolymer MBPE-13 is solely crystalline and does not exhibit liquid crystalline behavior on its own. researchgate.netresearchgate.net However, its properties are foundational for understanding the behavior of more complex copolymers. Through copolymerization studies, the virtual isotropic to nematic transition temperature of MBPE-13 has been determined to be approximately 70±3 °C, with a corresponding enthalpy change (ΔH) of 1.63±0.24 kcal/mru. researchgate.net A virtual nematic-to-nematic transition has also been identified at 60±6 °C. researchgate.net

To induce and study liquid crystalline phases, this compound is often copolymerized with other, typically shorter, α,ω-dibromoalkanes. This copolymerization strategy effectively depresses the melting temperature and can transform a crystalline homopolymer into a polymer exhibiting a mesophase. electronicsandbooks.com

Copolyethers have been synthesized based on MBPE and a combination of this compound with spacers such as 1,5-dibromopentane (B145557) (MBPE-5/13), 1,7-dibromoheptane (B124887) (MBPE-7/13), 1,9-dibromononane (B1346018) (MBPE-9/13), and 1,11-dibromoundecane (B97371) (MBPE-11/13). researchgate.netresearchgate.net Unlike the crystalline homopolymer MBPE-13, all these resulting copolymers are reported to display two monotropic nematic mesophases. researchgate.net The parameters of these mesophases are found to be the weight-averaged values of the parent homopolymers, which demonstrates that the structural units are isomorphic within the mesophase. researchgate.net This isomorphism allows for the "engineering" of phase transition parameters through copolymerization. researchgate.net

The table below summarizes the properties of these copolyethers.

| Copolymer Designation | Dibromoalkane Spacers | Observed Behavior |

| MBPE-13 | This compound (homopolymer) | Crystalline only researchgate.net |

| MBPE-5/13 | 1,5-Dibromopentane and this compound | Two monotropic nematic mesophases researchgate.net |

| MBPE-7/13 | 1,7-Dibromoheptane and this compound | Two monotropic nematic mesophases researchgate.net |

| MBPE-9/13 | 1,9-Dibromononane and this compound | Two monotropic nematic mesophases researchgate.net |

| MBPE-11/13 | 1,11-Dibromoundecane and this compound | Two monotropic nematic mesophases researchgate.net |

Integration into Thermotropic Liquid Crystalline Copolyesters

The incorporation of flexible spacers is a common strategy to lower the melting point and improve the processability of thermotropic liquid crystalline polyesters (TLCPs). nih.govresearchgate.net This is often achieved through melt-polycondensation of aromatic monomers derived from dicarboxylic acids, diols, and hydroxy acids. maastrichtuniversity.nl While various α,ω-dibromoalkanes can be used to synthesize polyethers and subsequently copolyesters, specific research detailing the integration of this compound into thermotropic liquid crystalline copolyesters is not extensively available in the searched literature. Theoretically, its long flexible chain could serve to modify the properties of copolyesters, similar to its role in the polyether systems described above.

Structure-Property Relationships in this compound-Derived Polymers

The relationship between the molecular structure of polymers containing this compound and their macroscopic properties is a key area of study. The primary findings are derived from the polyether and copolyether systems based on the MBPE mesogen.

The most significant structure-property relationship observed is the influence of copolymerization on the material's thermal behavior. The homopolymer MBPE-13, containing only the long, thirteen-methylene spacer, is crystalline. researchgate.net The length and flexibility of this spacer allow for efficient chain packing and crystallization.

When this compound is copolymerized with shorter α,ω-dibromoalkanes (e.g., those with 5, 7, 9, or 11 methylene (B1212753) units), the resulting copolymers exhibit monotropic nematic liquid crystalline phases. researchgate.net This demonstrates a clear relationship: disrupting the regularity of the polymer backbone by introducing spacers of varying lengths hinders crystallization and allows for the formation of a mesophase. The crystallizability of these copolymers decreases as the number of different flexible spacers increases. researchgate.net This ability to engineer the mesophase by altering the copolymer composition is a critical aspect of designing functional liquid crystalline polymers. researchgate.net

Fabrication and Analysis of Advanced Polymeric Materials (e.g., Fibers)

Polymers exhibiting liquid crystalline phases are excellent candidates for the fabrication of high-strength fibers due to the spontaneous orientation of polymer chains during processing, such as melt spinning. researchgate.net Techniques like wet spinning and electrospinning are also employed for creating fibers from polymer/liquid crystal composites. nih.gov For thermotropic liquid crystalline polymers, the material is heated above its melting temperature into the nematic state and then extruded through a spinneret, with the resulting fiber showing a high degree of molecular orientation and, consequently, superior mechanical properties. researchgate.netethz.ch

While the copolyethers derived from this compound (e.g., MBPE-5/13, MBPE-7/13) exhibit nematic mesophases and are therefore theoretically suitable for fiber fabrication, specific studies detailing the spinning of these particular polymers into fibers and the analysis of such materials were not found in the reviewed literature. The development of such fibers would be a logical extension of the synthesis research, translating the engineered liquid crystalline properties into high-performance materials.

Complex Chemical Transformations and Derivative Synthesis Utilizing 1,13 Dibromotridecane

Nucleophilic Substitution Reactions of 1,13-Dibromotridecane

As a primary α,ω-dihaloalkane, this compound is an excellent substrate for bimolecular nucleophilic substitution (S_N2) reactions. veerashaivacollege.orgsavemyexams.com These reactions involve the displacement of the terminal bromide ions by a variety of nucleophiles, enabling the synthesis of symmetrical, long-chain difunctional molecules. The general mechanism involves an electron-rich nucleophile attacking the electrophilic carbon atom bonded to the bromine, leading to the formation of a new carbon-nucleophile bond and the departure of the bromide leaving group. veerashaivacollege.org

The efficiency of these substitutions depends on factors such as the strength of the nucleophile, solvent polarity, and temperature. For example, reaction with aqueous sodium hydroxide (B78521) under heated conditions yields 1,13-tridecanediol. savemyexams.com The use of potassium cyanide in an ethanolic solution leads to the formation of 1,15-dicyanotridecane, extending the carbon chain by two atoms. savemyexams.com Similarly, reaction with excess ammonia (B1221849) in ethanol (B145695) under pressure produces 1,13-tridecanediamine. savemyexams.com These reactions highlight the compound's role as a precursor to a variety of linear molecules with functional groups at both termini.

| Nucleophile | Reagent Example | Product |

| Hydroxide (OH⁻) | Aqueous Sodium Hydroxide (NaOH) | 1,13-Tridecanediol |

| Cyanide (CN⁻) | Ethanolic Potassium Cyanide (KCN) | 1,15-Dicyanotridecane |

| Ammonia (NH₃) | Ethanolic Ammonia | 1,13-Tridecanediamine |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | 1,13-Diazidotridecane |

Formation of Organophosphorus Compounds: Diphosphine Diborane (B8814927) Derivatives

Long-chain dibromoalkanes like this compound are crucial for synthesizing complex organophosphorus compounds, including diphosphine diborane derivatives, which are valued as ligands in catalysis and materials science. beilstein-journals.orgresearchgate.nettcichemicals.com

The synthesis of long-chain diprimary diphosphine-bis(borane) adducts is exemplified by the preparation of H₂(H₃B)P((CH₂)₁₄)P(BH₃)H₂ from 1,14-dibromotetradecane, a close homolog of this compound. beilstein-journals.orgresearchgate.net This multi-step synthesis provides a clear blueprint for accessing such compounds. The established route proceeds as follows:

Diphosphonate Formation : An Appel reaction on 1,14-tetradecanediol (B34324) yields 1,14-dibromotetradecane. beilstein-journals.org This is followed by a Michaelis-Arbuzov reaction with a phosphite (B83602) ester (e.g., triethyl phosphite) to produce the corresponding tetraethyl tetradecane-1,14-diphosphonate. beilstein-journals.orgresearchgate.net

Reduction to Diphosphine : The diphosphonate is then reduced, typically using a strong reducing agent like lithium aluminium hydride (LiAlH₄), to yield the diprimary diphosphine, H₂P((CH₂)₁₄)PH₂. beilstein-journals.org

Borane (B79455) Protection : The resulting air-sensitive diprimary diphosphine is immediately protected by forming a stable adduct with a borane source, such as borane dimethyl sulfide (B99878) complex (H₃B·SMe₂), to give the final product, H₂(H₃B)P((CH₂)₁₄)P(BH₃)H₂. beilstein-journals.orgresearchgate.net

This methodology is applicable to other α,ω-dibromoalkanes, suggesting a similar pathway could be employed starting from this compound to yield the corresponding C₁₃-bridged diprimary diphosphine-bis(borane).

The diprimary diphosphine-bis(borane) adducts serve as key intermediates for creating more complex structures, such as tetraalkenyl precursors needed for synthesizing macrocyclic diphosphines via ring-closing metathesis (RCM). beilstein-journals.orgresearchgate.net The synthesis of a tetraalkenyl precursor from the C₁₄-bridged diphosphine illustrates this strategy:

The diphosphine-bis(borane), H₂(H₃B)P((CH₂)₁₄)P(BH₃)H₂, is deprotonated with a strong base like n-butyllithium (n-BuLi). beilstein-journals.orgresearchgate.net

The resulting dianion is then quenched with four equivalents of an appropriate alkenyl halide, such as 8-bromooct-1-ene, to yield the tetraalkenyl precursor, (H₂C=CH(CH₂)₆)₂(H₃B)P((CH₂)₁₄)P(BH₃)((CH₂)₆CH=CH₂)₂. beilstein-journals.orgresearchgate.net

This tetraalkenyl molecule, featuring a long C₁₄ spacer between the phosphorus atoms, is designed to undergo intramolecular RCM reactions, catalyzed by reagents like Grubbs' catalyst, to form large, dibridgehead macrocyclic diphosphines. beilstein-journals.org The use of this compound to create a C₁₃-bridged analogue would provide access to a different class of macrocycles with a slightly smaller ring size.

Functionalization Strategies for Novel this compound Derivatives

The chemical utility of this compound extends beyond simple substitutions to more elaborate functionalization strategies for creating novel derivatives. These strategies leverage the long aliphatic chain and the reactivity of the terminal bromine atoms.

One key application is in the synthesis of bolaamphiphiles, which are molecules possessing hydrophilic groups at both ends of a hydrophobic chain. By reacting this compound with appropriate hydrophilic nucleophiles, a wide variety of bolaamphiphiles can be prepared. For instance, substitution with a protected thiol followed by deprotection and subsequent functionalization can produce bolaamphiphiles for self-assembly studies.

Another significant strategy involves using this compound as a linker or cross-linking agent in materials science. It can be used to connect molecular units, such as porphyrins or other complex organic structures, to create large, well-defined molecular architectures. rsc.org In polymer chemistry, it can participate in polycondensation reactions with difunctional monomers to incorporate a flexible C₁₃ spacer into the polymer backbone. wpmucdn.com

Cyclization and Macrocycle Formation Reactions

The thirteen-carbon chain of this compound makes it an ideal precursor for the synthesis of macrocycles, which are large ring structures containing 12 or more atoms. nih.gov The formation of these rings via intramolecular cyclization is often challenging due to competing intermolecular polymerization. nih.govnih.gov However, by employing high-dilution conditions, the probability of the two ends of the same molecule reacting with each other is increased, favoring the formation of the desired macrocycle.

A classic approach is the intramolecular Williamson ether synthesis, where this compound could be reacted with a long-chain diol in the presence of a base to form a large macrocyclic ether. Similarly, reaction with a diamine under high dilution can lead to the formation of macrocyclic polyamines. The flexibility and length of the tridecamethylene chain are crucial for allowing the molecule to adopt a conformation that facilitates ring closure. Advanced techniques, such as using cavitands as molecular hosts, can also be employed to pre-organize long-chain precursors like α,ω-dialdehydes (derivable from this compound) to selectively promote intramolecular cyclization over intermolecular reactions. nih.gov

Advanced Spectroscopic Characterization Methodologies for 1,13 Dibromotridecane and Its Derivatives

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy is a powerful tool for identifying functional groups and probing the molecular structure of 1,13-dibromotridecane. By measuring the vibrational energies of molecular bonds, which are unique to specific chemical moieties, a "molecular fingerprint" can be obtained.

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, exciting molecular vibrations such as stretching and bending. researchgate.netijsdr.org For alkanes, characteristic C-H stretching vibrations are observed in the 2850-3000 cm⁻¹ region. libretexts.org The presence of a long methylene (B1212753) chain in this compound gives rise to a distinct C-H rocking vibration at approximately 720-725 cm⁻¹, often referred to as a "long-chain band," which is characteristic of open-chain alkanes with four or more CH₂ groups. libretexts.orgechemi.com The C-Br stretching vibrations typically appear in the far-infrared region, generally between 600 and 500 cm⁻¹.

Table 1: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C-H (alkane) | Stretching | 2850-3000 |

| C-H (alkane) | Bending (Scissoring) | 1450-1470 |

| -(CH₂)n- (n ≥ 4) | Rocking | 720-725 |

| C-Br | Stretching | 500-600 |

This table is based on general spectroscopic principles and data for similar compounds. libretexts.org

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. htnova.com A key advantage of Raman spectroscopy is its sensitivity to non-polar bonds, making it particularly useful for studying the carbon backbone of alkanes. rsc.org For a molecule to be Raman active, there must be a change in the polarizability of the molecule during vibration. libretexts.org

In the context of this compound, Raman spectroscopy can provide detailed information about the conformational order of the alkyl chain. The C-C stretching vibrations in the 800-1200 cm⁻¹ region are sensitive to the trans/gauche conformational ratio. In derivatives of this compound, such as those used in self-assembled monolayers, Raman spectroscopy can be used to assess the degree of order and packing of the alkyl chains. spectroscopyonline.com The C-Br stretching vibrations are also Raman active and can provide additional structural information.

First-principles anharmonic vibrational calculations have been shown to be in good agreement with experimental Raman spectra for long-chain hydrocarbons like dodecane, aiding in the interpretation of complex spectral features. rsc.org

Advanced Techniques for Materials Characterization

When this compound is used as a component in the formation of more complex materials, such as self-assembled monolayers (SAMs) or polymers, a variety of advanced characterization techniques are employed to understand the structure and properties of the resulting material.

For instance, α,ω-dibromoalkanes are precursors for the formation of SAMs on various substrates. tdx.cat The structure and ordering of these monolayers can be investigated using techniques such as infrared reflection-absorption spectroscopy (IRRAS), which provides information about the orientation of the alkyl chains. diva-portal.orgtue.nl Other techniques like X-ray photoelectron spectroscopy (XPS) can be used to confirm the chemical composition and bonding at the surface. tdx.catdiva-portal.org The synthesis of polyethers and copolyethers from this compound has also been reported, with the resulting materials being characterized for their liquid crystalline properties. researchgate.net

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a primary and powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. forcetechnology.com For this compound, which is solid at room temperature, obtaining a single crystal of sufficient quality allows for the unambiguous determination of its crystal structure. This includes precise bond lengths, bond angles, and the conformation of the tridecane (B166401) chain.

Detailed Research Findings:

When electromagnetic radiation, specifically X-rays, interacts with a crystalline material, the regularly spaced atoms act as a diffraction grating. iitk.ac.in Constructive interference occurs only when Bragg's Law (nλ = 2d sinθ) is satisfied, producing a unique diffraction pattern for a given crystal structure. iitk.ac.in This pattern serves as a fingerprint for the crystalline phase, allowing for identification and quantitative analysis. forcetechnology.com

While specific, publicly available crystal structure data for this compound is not prevalent in foundational databases, the methodology for its analysis is well-established. Researchers would crystallize the compound, potentially from a solvent like ethanol (B145695) or hexane, and mount a suitable single crystal on a diffractometer. The resulting diffraction pattern would be analyzed to solve the crystal structure.

For derivatives of this compound, such as those formed through reactions at the terminal bromine atoms, XRD is indispensable for confirming the resulting molecular structure and understanding the impact of the new functional groups on the crystal packing. For instance, in the synthesis of macrocyclic diphosphines from long-chain α,ω-dibromoalkanes, XRD is the definitive method for confirming the final, complex three-dimensional structure. beilstein-journals.org

The key parameters obtained from a single-crystal XRD analysis of this compound would be compiled into a crystallographic information file (CIF), which is the standard format for reporting crystal structure data.

Interactive Data Table: Hypothetical XRD Data for this compound

Below is a table representing the type of data that would be obtained from a successful single-crystal XRD analysis of this compound.

| Parameter | Hypothetical Value | Description |

| Crystal System | Monoclinic or Orthorhombic | Describes the symmetry of the unit cell. Long-chain alkanes often adopt these systems. |

| Space Group | P2₁/c or Pbca | A common space group for organic molecules, defining the specific symmetry operations within the unit cell. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The dimensions and angles of the basic repeating unit of the crystal lattice. |

| Z (Molecules/Unit Cell) | 2 or 4 | The number of this compound molecules contained within a single unit cell. |

| Calculated Density | ~1.3 - 1.4 g/cm³ | The theoretical density derived from the molecular weight and unit cell volume. |

| Key Bond Lengths (Å) | C-Br: ~1.95 Å, C-C: ~1.54 Å, C-H: ~1.09 Å | Average distances between key bonded atoms in the structure. |

| Key Bond Angles (°) | C-C-C: ~112-114°, C-C-Br: ~110-112° | The angles formed by three connected atoms, indicating the local geometry. |

| Torsion Angles (°) | C-C-C-C: ~180° (anti) | Describes the conformation of the alkyl chain, which is expected to be in a largely extended zig-zag form. |

X-ray Absorption Spectroscopy (EXAFS, XANES)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the local geometric and/or electronic structure around a specific atom. ru.nlwikipedia.org It is particularly valuable for materials that may not be fully crystalline. The XAS spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). wikipedia.orgmeasurlabs.com

For this compound, XAS would be tuned to the bromine K-edge (~13.47 keV). This allows for selective probing of the environment around the bromine atoms, even in complex mixtures or non-crystalline states. pnas.org

X-ray Absorption Near-Edge Structure (XANES):

The XANES region, which is close to the absorption edge, is sensitive to the oxidation state and coordination chemistry of the absorbing atom. measurlabs.comuu.nl By analyzing the precise energy and shape of the absorption edge, one can gain insights into the electronic structure of the bromine atom and its immediate neighbors. nih.gov For this compound, the XANES spectrum would be characteristic of a bromine atom covalently bonded to a primary aliphatic carbon. This "fingerprint" can be used to distinguish it from bromine in other chemical environments, such as bonded to an aromatic ring or in an ionic state. ru.nlnih.gov

Extended X-ray Absorption Fine Structure (EXAFS):

The EXAFS region consists of oscillations that extend several hundred eV beyond the absorption edge. pnas.org These oscillations arise from the interference between the outgoing photoelectron wave and the waves backscattered by neighboring atoms. ru.nl Analysis of the EXAFS spectrum can yield highly precise information about the identity, number, and distance of the atoms in the immediate vicinity of the absorbing bromine atom.

Detailed Research Findings:

Studies on various organobromine compounds have demonstrated the power of EXAFS for structural determination. researchgate.netresearchgate.net For this compound, the analysis would proceed as follows:

The EXAFS signal, χ(k), is extracted from the absorption spectrum.

A Fourier transform of the χ(k) signal yields a pseudo-radial distribution function, showing peaks that correspond to shells of neighboring atoms around the central bromine atom.

The most intense peak will correspond to the directly bonded carbon atom (Br-C). Fitting this peak can determine the Br-C bond distance with high accuracy (often to within 0.02 Å). pnas.org

Subsequent, weaker peaks would correspond to the second, third, and further carbon neighbors (Br-C-C, Br-C-C-C, etc.), providing information about the conformation of the alkyl chain near the bromine terminus.

This technique is particularly useful for studying derivatives where the local environment around the bromine atom has been altered, or for analyzing the compound when adsorbed onto a surface or dispersed within a matrix.

Interactive Data Table: Expected EXAFS Parameters for this compound

| Scattering Path | Coordination Number (N) | Interatomic Distance (R, Å) | Debye-Waller Factor (σ², Ų) | Description |

| Br-C | 1 | 1.94 - 1.96 | 0.003 - 0.005 | The primary interaction, representing the covalent bond between bromine and the terminal carbon atom. |

| Br-C-C | 1 | ~2.9 - 3.1 | 0.006 - 0.008 | The distance to the second carbon atom in the chain, providing information on the C-C-Br bond angle. |

| Br-C-C-C | 1 | ~4.1 - 4.3 | 0.008 - 0.010 | The distance to the third carbon atom, sensitive to the dihedral angle and chain conformation. |

Electron Energy-Loss Spectroscopy (EELS)

Electron Energy-Loss Spectroscopy (EELS) is an analytical technique performed in a transmission electron microscope (TEM) that analyzes the energy distribution of electrons that have passed through a thin sample. wikipedia.orgeels.info As the high-energy electrons traverse the sample, they can undergo inelastic scattering events, losing a characteristic amount of energy that corresponds to specific elemental absorptions or electronic excitations. researchgate.net

Detailed Research Findings:

EELS offers several analytical modes that are applicable to this compound and its derivatives:

Core-Loss EELS for Elemental Composition: The ionization of core-shell electrons creates sharp edges in the EELS spectrum at energies that are unique to each element. wikipedia.org For this compound, the carbon K-edge (~284 eV) and the bromine L₂,₃-edges (~1550 eV) can be used to identify and map the elemental distribution within a sample at very high spatial resolution. researchgate.net This is particularly useful for analyzing the morphology of derivatives or composites containing the molecule.

Energy-Loss Near-Edge Structure (ELNES): Similar to XANES, the fine structure on a core-loss edge (known as ELNES) is sensitive to the local chemical environment, including bonding and oxidation state. eels.inforesearchgate.net The ELNES of the carbon K-edge can provide information about the sp³ hybridization of the carbon atoms in the alkane chain. Recent advances using monochromators have improved energy resolution, allowing for more precise analysis of the electronic structure of organic materials. acs.orgosti.gov

Low-Loss EELS for Electronic Properties: The low-loss region of the spectrum (typically <50 eV) contains information about valence electron excitations, such as plasmons and inter- and intra-band transitions. wikipedia.orgeels.info This can provide insights into the collective electronic properties of the material. For organic solids, this region can also reveal information about molecular vibrations. ibm.com

The main limitation of EELS for organic materials like this compound is their sensitivity to the high-energy electron beam, which can cause radiation damage. researchgate.net Therefore, analyses are often performed under cryogenic conditions (cryo-EELS) and with low electron doses to mitigate sample degradation.

Interactive Data Table: Key EELS Features for this compound

| Spectral Feature | Energy Loss (eV) | Information Obtained |

| Plasmons | ~20 - 25 eV | Collective oscillation of valence electrons. The peak position is related to the valence electron density and thus the material's density. researchgate.net |

| Carbon K-edge | >284 eV | Presence and distribution of carbon. The ELNES provides information on C-H and C-C bonding and sp³ hybridization. cdnsciencepub.com |

| Bromine L₂,₃-edges | >1550 eV | Presence and distribution of bromine. The ELNES gives insight into the C-Br bond's electronic structure. |

| Vibrational Modes (HR-EELS) | <0.5 eV | With a monochromated beam, C-H and C-C stretching and bending modes can be probed, providing vibrational information at the nanoscale. osti.gov |

Theoretical and Computational Chemistry Investigations of 1,13 Dibromotridecane Systems

Quantum Chemical Studies for Electronic Structure and Reactivity

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. mpie.deucr.edu By solving approximations of the Schrödinger equation, these methods can elucidate the electronic structure and predict the chemical reactivity of 1,13-dibromotridecane.

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on first principles, using only physical constants without empirical parameters. wikipedia.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can be used to perform high-accuracy calculations on this compound. wikipedia.org

These calculations would typically begin with a geometry optimization to find the lowest energy conformation of the molecule. For a long, flexible chain like this compound, identifying the global minimum energy structure (likely an all-trans conformation of the carbon backbone) is a critical first step. From this optimized geometry, a variety of properties can be calculated, including total energy, dipole moment, and vibrational frequencies. While computationally intensive, especially for a molecule with 41 atoms, these methods provide benchmark data for calibrating more efficient computational techniques. researchgate.netnih.gov

Table 1: Hypothetical Geometric Parameters for this compound Optimized with Ab Initio Methods

| Parameter | Atom(s) Involved | Calculated Value |

| Bond Length | C-C (alkane chain) | ~ 1.54 Å |

| Bond Length | C-H | ~ 1.09 Å |

| Bond Length | C-Br | ~ 1.95 Å |

| Bond Angle | C-C-C | ~ 112.5° |

| Bond Angle | H-C-H | ~ 109.5° |

| Bond Angle | C-C-Br | ~ 111.0° |

| Dihedral Angle | C-C-C-C (trans) | 180.0° |

Note: The data in this table is illustrative and represents typical values expected from ab initio calculations for such a molecule.

Density Functional Theory (DFT) has become one of the most popular tools in computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net Instead of calculating the complex many-electron wavefunction, DFT determines the electronic properties based on the spatially dependent electron density. beilstein-journals.org

For this compound, DFT calculations are invaluable for exploring its electronic structure and reactivity. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity; a large gap suggests high stability, while a small gap indicates higher reactivity. Furthermore, DFT can generate maps of the molecular electrostatic potential (MEP), which visualize the charge distribution and highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the MEP would show negative potential around the bromine atoms due to their high electronegativity, identifying these as potential sites for electrophilic attack.

Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -7.2 eV | Energy of the outermost electron orbital; related to ionization potential. |

| LUMO Energy | +0.5 eV | Energy of the lowest empty orbital; related to electron affinity. |

| HOMO-LUMO Gap | 7.7 eV | Indicates high kinetic stability and low reactivity. |

| Dipole Moment | ~ 2.1 D | Quantifies the overall polarity of the molecule. |

Note: These values are representative and would vary depending on the specific functional and basis set used in the DFT calculation.

Semiempirical methods, such as AM1 and PM3, offer a computationally less expensive alternative to ab initio and DFT methods. They simplify the calculations by omitting certain complex integrals and introducing parameters derived from experimental data. While less accurate, their speed makes them suitable for rapid screening of very large molecules or for preliminary geometry optimizations before employing more rigorous methods. For a molecule like this compound, a semiempirical method could be used to quickly explore its vast conformational landscape to identify low-energy structures that can then be re-optimized using DFT or ab initio techniques.

Molecular Dynamics Simulations for Conformational Analysis

The long, flexible alkyl chain of this compound can adopt a vast number of different spatial arrangements, or conformations. Molecular Dynamics (MD) simulations are a powerful computational technique used to study these conformational dynamics over time. nih.govnih.gov

MD simulations model the molecule as a collection of atoms connected by bonds, governed by a set of classical mechanics equations known as a force field. By solving Newton's equations of motion for every atom, MD generates a trajectory that describes how the positions and velocities of the atoms evolve over time. mdpi.com This allows for the exploration of the molecule's potential energy surface and the characterization of its conformational preferences.

For this compound, MD simulations can reveal the relative stabilities of different conformers, such as the fully extended "all-trans" state versus various folded or "gauche" states. youtube.com The simulations can quantify the population of each conformational state at a given temperature and calculate the rate of transitions between them. This information is crucial for understanding how the molecule's shape and flexibility influence its physical properties and its interactions with other molecules in different environments (e.g., in solution or within a larger material assembly).

Table 3: Representative Dihedral Angles for Key Conformers of the this compound Backbone

| Conformer Type | C1-C2-C3-C4 Dihedral | C6-C7-C8-C9 Dihedral | Description |

| All-Trans | ~180° | ~180° | Fully extended, lowest energy conformation. |

| Gauche (G+) | ~+60° | ~180° | A kink introduced near one end of the chain. |

| Gauche (G-) | ~-60° | ~180° | An opposite-handed kink near one end. |

| Double Gauche | ~+60° | ~-60° | Multiple kinks leading to a more folded structure. |

Note: This table provides a simplified, illustrative view of the complex conformational landscape that would be explored in a full MD simulation.

Prediction and Interpretation of Spectroscopic Data

Computational methods are widely used to predict spectroscopic properties, which can be instrumental in interpreting experimental data and confirming molecular structures. frontiersin.org For this compound, predicting its Nuclear Magnetic Resonance (NMR) spectra is a particularly valuable application.

Quantum chemical methods, primarily DFT, can calculate the magnetic shielding of each nucleus in the molecule. github.io These shielding values can then be converted into chemical shifts (δ), which are the primary data points in an NMR spectrum. github.ioresearchgate.net By calculating the 1H and 13C chemical shifts for a proposed structure of this compound, a theoretical spectrum can be generated. acdlabs.comnmrdb.org Comparing this predicted spectrum with an experimentally measured one provides a robust method for structural verification. Discrepancies between the predicted and experimental spectra can help identify incorrect structural assignments or reveal the presence of multiple conformers in solution.

Table 4: Hypothetical Predicted 1H and 13C NMR Chemical Shifts for this compound

| Atom Position | Nucleus | Predicted Chemical Shift (δ, ppm) |

| C1, C13 | 13C | 34.1 |

| C2, C12 | 13C | 33.0 |

| C3, C11 | 13C | 28.9 |

| C4-C10 | 13C | 29.5 - 29.8 |

| H on C1, C13 | 1H | 3.40 (triplet) |

| H on C2, C12 | 1H | 1.85 (quintet) |

| H on C3-C12 | 1H | 1.25 - 1.42 (multiplet) |

Note: The data presented is illustrative, based on typical chemical shifts for long-chain dibromoalkanes. Actual calculated values would depend on the level of theory, basis set, and simulated solvent.

Computational Design and Optimization of this compound-Based Materials

Beyond studying the isolated molecule, computational chemistry is a key tool in the rational design of new materials where this compound could be used as a building block. mit.edumedium.com Its linear structure and two reactive bromine end-groups make it an ideal candidate for a linker molecule in the synthesis of polymers, self-assembled monolayers, or metal-organic frameworks (MOFs). nih.govmghpcc.org

Computational design involves a "bottom-up" approach where the properties of a hypothetical material are simulated before it is ever synthesized in a lab. For instance, researchers could model a polymer formed by reacting this compound with a diamine. Quantum chemical calculations could predict the electronic properties of this polymer, such as its band gap, to assess its potential as a semiconductor. mghpcc.org Similarly, molecular dynamics simulations could be used to predict the bulk mechanical properties of the polymer, such as its elasticity or glass transition temperature. This simulation-first approach allows for the rapid screening of many different potential structures, optimizing for desired properties and guiding experimental efforts toward the most promising candidates, saving significant time and resources. mpie.de

Quantitative Structure-Activity Relationship (QSAR) Studies on Analogous Compounds

Research into the aquatic toxicity of analogous compounds, such as chlorinated alkanes, has demonstrated a strong correlation between the hydrophobicity of the molecule and its toxic effects. nih.govacs.org Hydrophobicity is a measure of a molecule's tendency to repel water and is often quantified by the octanol-water partition coefficient (log Kow). A higher log Kow value indicates greater hydrophobicity. In a QSAR study on chlorinated alkanes, a clear trend was observed where increased hydrophobicity led to higher in vitro and in vivo toxicity to fish. nih.govacs.org This relationship is founded on the principle that more hydrophobic compounds can more readily partition into and disrupt the lipid bilayers of cell membranes, leading to toxic effects.

The general relationship in such QSAR models can be expressed by the equation:

Activity = f (Descriptor)

Where the "Activity" could be a measure of toxicity (e.g., the concentration that is lethal to 50% of a test population, LC50) and the "Descriptor" is a physicochemical property of the molecule, such as log Kow. For many non-polar organic compounds like haloalkanes, the relationship between the logarithm of the inverse of the toxic concentration (log 1/C) and log Kow is often linear.

The following interactive data table illustrates the relationship between the number of carbon atoms, the log Kow, and the observed toxicity for a series of α,ω-dichloroalkanes, which can be considered analogous to α,ω-dibromoalkanes.

This table provides a representative illustration of the structure-activity relationship for α,ω-dichloroalkanes. As the carbon chain length and, consequently, the log Kow increase, the aquatic toxicity also tends to increase.

Mechanistic Research and Research Applications in Biological Contexts Utilizing 1,13 Dibromotridecane and Its Analogs

Mechanistic Studies in Cell- and Tissue-Based Assays

1,13-Dibromotridecane, as a bifunctional alkylating agent, is anticipated to exert its primary cellular effects through the covalent modification of nucleophilic biomolecules. Alkylating agents are a class of reactive compounds that function by transferring an alkyl group to various cellular components, most notably DNA. researchgate.net This action can lead to the formation of cross-links, either within a single DNA strand (intrastrand) or between the two strands of the double helix (interstrand). researchgate.netresearchgate.net Such cross-linking interferes with fundamental cellular processes like DNA replication and transcription, ultimately inhibiting cell division and potentially triggering programmed cell death, or apoptosis. researchgate.netresearchgate.net

The mechanism of action for bifunctional alkylating agents involves three main pathways leading to cytotoxicity:

Formation of Cross-bridges: The two bromine atoms at the terminal ends of the tridecane (B166401) chain can react with nucleophilic sites on DNA, such as the N7 position of guanine residues, creating covalent bonds that cross-link the DNA. researchgate.net This prevents the DNA strands from separating for replication or transcription. researchgate.net

Induction of DNA Mutations: Alkylation of a guanine base can cause it to be incorrectly paired with thymine during replication. If this mispairing is not rectified by DNA repair mechanisms, it can lead to a permanent mutation in the genetic code. researchgate.netresearchgate.net

DNA Fragmentation: The cell's attempt to repair the alkylated bases can sometimes result in breaks in the DNA strand, leading to fragmentation and compromising genomic integrity. researchgate.net

While monofunctional alkylations (where only one end of the this compound molecule reacts) can be cytotoxic, the bifunctional nature of the molecule, allowing it to cross-link DNA, is considered a more effective mechanism for inducing cell death. nih.gov Cell lines have been specifically developed to study resistance patterns to various alkylating agents, providing insight into the cellular mechanisms that can overcome the cytotoxic effects of these compounds. nih.gov

Investigations into Mitochondrial Targeting and Function (e.g., membrane potential, respiration)

A significant application of this compound and its analogs is in the construction of mitochondria-targeted molecules. The strategy involves covalently linking a bioactive compound to a lipophilic cation, such as a triphenylphosphonium (TPP) group, via an alkyl chain linker. nih.govmdpi.com The 13-carbon chain of this compound serves as an ideal lipophilic linker for this purpose.

The targeting mechanism relies on the electrochemical potential across the inner mitochondrial membrane, which is significantly negative (−150 to −180 mV) compared to the cell's plasma membrane. mdpi.com This strong negative potential drives the accumulation of the positively charged TPP moiety, and the attached molecule, within the mitochondrial matrix. mdpi.commdpi.com The lipophilicity of the long alkyl chain facilitates the passage of these compounds across both the cellular and mitochondrial membranes. mdpi.com This targeted delivery can increase the concentration of a therapeutic or diagnostic agent at the mitochondria by over 1000-fold. nih.gov

The length of the alkyl chain, such as the tridecane backbone, is a critical determinant of the compound's effect on mitochondrial function. Studies using a range of alkyl-TPP derivatives have shown that hydrophobicity plays a key role in their biological activity. plos.org

Mitochondrial Respiration: Longer alkyl chains can significantly impact mitochondrial bioenergetics. For instance, decyl- and dodecyl-TPP+ have been shown to inhibit maximal respiration and increase proton leak-driven respiration. plos.org

Mitochondrial Membrane Potential: The accumulation of these lipophilic cations can modulate and, at sufficient concentrations, decrease the mitochondrial membrane potential. plos.org

This targeted approach has been used to deliver antioxidants, such as derivatives of Coenzyme Q10 (MitoQ) and plastoquinone (SkQ), to mitigate mitochondrial oxidative stress, a factor implicated in numerous diseases. mdpi.comnih.govfrontiersin.org

Table 1: Effect of Alkyl Chain Length on Mitochondrial Function

| Alkyl Chain Length | Effect on Maximal Respiration | Effect on Proton Leak |

|---|---|---|

| Short (e.g., Methyl) | Minimal Inhibition | Minimal Increase |

| Medium (e.g., Pentyl) | Moderate Inhibition | Moderate Increase |

| Long (e.g., Decyl) | Significant Inhibition | Significant Increase |

| Very Long (e.g., Dodecyl) | Strong Inhibition | Strong Increase |

Note: This table represents generalized findings from studies on alkylTPP+ derivatives. plos.org

Use as a Chemical Probe or Component in Biological Systems

The bifunctional nature of this compound makes it a valuable component in the synthesis of complex chemical probes and other bioactive molecules. chemblink.com Its two reactive bromine termini allow it to act as a linker, connecting two other molecular entities. nih.gov This is a common strategy in drug design and chemical biology to create molecules with novel or enhanced functions.

For example, dibromoalkanes are used to synthesize bis-heterocyclic hybrids, where two identical or different bioactive scaffolds are joined by an alkyl spacer. acs.org The length of this spacer, such as the 13-carbon chain of dibromotridecane, can be critical for the molecule's ability to bind to its target. In one study, a series of bis-(pyrazolyl nih.govrsc.orgnih.govtriazolo[3,4-b] nih.govmdpi.comnih.govthiadiazine) derivatives were synthesized using dibromoalkanes of varying lengths as linkers. The resulting compounds were evaluated for their anti-cancer properties, with the linker length influencing the cytotoxic activity. acs.org

The use of linkers is a modular approach that allows for the systematic modification of a probe's properties. nih.gov By varying the length and chemical nature of the alkyl chain, researchers can optimize a probe's solubility, cell permeability, and binding affinity for its biological target. This strategy has been employed to develop fluorescent probes for visualizing specific cellular components, such as the translocator protein (TSPO) in mitochondria. nih.gov

Hydrocarbon Analysis in Environmental and Biological Samples (e.g., Microalgae)

In analytical chemistry, particularly in the analysis of environmental and biological samples, brominated hydrocarbons are a class of compounds of interest. researchgate.net Techniques such as gas chromatography-mass spectrometry (GC-MS) are used for the detection and quantification of these and other hydrocarbons. nih.govresearchgate.net

In quantitative analysis, an internal standard is a compound added in a constant amount to samples, calibration standards, and blanks. scioninstruments.com The use of an internal standard helps to correct for the loss of analyte during sample preparation and analysis, thereby improving the accuracy and precision of the results. scioninstruments.com An ideal internal standard is a compound that is chemically similar to the analyte but is not naturally present in the sample. scioninstruments.com

Given its long alkyl chain and bromine substituents, this compound could potentially serve as an internal standard for the GC-MS analysis of other long-chain hydrocarbons, brominated flame retardants, or polycyclic aromatic hydrocarbons (PAHs) in complex matrices. nih.govtdi-bi.com Its chemical properties would be similar to many long-chain environmental contaminants, but it is unlikely to be naturally present in samples like microalgae or sediment, preventing interference with the analysis of endogenous or target compounds. researchgate.netresearchgate.net The analysis of brominated PAHs in environmental samples is an area of active research, and robust analytical methods are crucial for understanding their distribution and fate. nih.govnih.gov

Role in Studying Multidrug Resistance Mechanisms

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, which act as efflux pumps to remove drugs from the cell. aston.ac.uknih.gov A key strategy to overcome MDR is the development of molecules that can inhibit or modulate the function of these transporters. researchgate.net

The structure of this compound, specifically its long alkyl chain, makes it a relevant building block for synthesizing potential MDR modulators. Long alkyl chains are a common feature in molecules that interact with the transmembrane domains of ABC transporters. For instance, α,ω-dibromoalkanes have been used as linkers to create dimeric compounds designed to inhibit ABC transporters. In one synthetic approach, two pyrazolyltriazolothiadiazine moieties were joined using a dibromoalkane linker to create bis-hybrids with potential anticancer activity. acs.org Such compounds are being investigated for their ability to circumvent MDR. Similarly, piperazine derivatives bearing a coumarin scaffold have been designed as dual inhibitors of P-glycoprotein (an ABC transporter) and carbonic anhydrase XII to synergistically overcome MDR in cancer cells. mdpi.com The modular synthesis allows for variation of the linker length to optimize inhibitory activity.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Decyl-triphenylphosphonium |

| Dodecyl-triphenylphosphonium |

| Mitoquinone (MitoQ) |

| Plastoquinone |

| Pyrazolyl nih.govrsc.orgnih.govtriazolo[3,4-b] nih.govmdpi.comnih.govthiadiazine |

| Piperazine |

Supramolecular Chemistry and Self Assembly Applications of 1,13 Dibromotridecane Analogues

Design and Synthesis of Supramolecular Architectures

The unique structural characteristics of 1,13-dibromotridecane and its analogues, namely their length and terminal functional groups, make them ideal candidates for the design and synthesis of sophisticated supramolecular systems. These range from mechanically interlocked molecules to complex host-guest assemblies.

Self-Assembled Systems Employing Dibromoalkane Linkers

Long-chain dibromoalkanes are instrumental in the template-directed synthesis of mechanically interlocked molecules like rotaxanes and catenanes. In these systems, the dibromoalkane acts as a "thread" around which macrocyclic components are assembled. The terminal bromine atoms are then reacted with bulky "stopper" groups to prevent the disassembly of the interlocked structure.

For instance, rsc.orgrotaxanes have been synthesized using α,ω-dibromoalkanes as the axle component. The general strategy involves the threading of a macrocycle, such as a crown ether or a cyclodextrin, onto the dibromoalkane chain. This is followed by a capping reaction, where the terminal bromine atoms are substituted with large chemical moieties, effectively trapping the macrocycle on the axle. The length of the dibromoalkane linker is a critical parameter that influences the efficiency of the threading process and the dynamic properties of the resulting rotaxane. While specific studies detailing the use of this compound are not prevalent, the principles established with other long-chain dibromoalkanes are directly applicable.

The synthesis of bolaamphiphiles represents another significant application. These are amphiphilic molecules with hydrophilic head groups at both ends of a hydrophobic chain. This compound can serve as the hydrophobic core, with the terminal bromine atoms being substituted with various polar head groups. The self-assembly of these bolaamphiphiles in aqueous solution can lead to the formation of diverse nanostructures, including micelles, vesicles, and nanotubes, depending on the nature of the head groups and the length of the alkyl chain.

| Linker/Spacer | Supramolecular Architecture | Key Features |

| α,ω-Dibromoalkane | rsc.orgRotaxane | Acts as a linear thread for macrocycle; terminal capping prevents dethreading. |

| This compound (hypothetical) | Bolaamphiphile | Forms the hydrophobic core; terminal bromines are functionalized with hydrophilic head groups. |

| α,ω-Dihaloalkane | Metallomacrocycle | Serves as a flexible linker between metal centers, influencing the size and shape of the resulting macrocycle. |

Host-Guest Chemistry with Long-Chain Dibrominated Spacers

The extended and flexible nature of this compound allows it to participate in host-guest chemistry, where it can be encapsulated within the cavity of a larger host molecule. Macrocycles like cyclodextrins, calixarenes, and pillararenes are common hosts for such long-chain guests.

The binding of a long-chain dibromoalkane within a macrocyclic host is driven by a combination of non-covalent interactions, including hydrophobic effects, van der Waals forces, and sometimes halogen bonding. The size and shape of the host's cavity must be complementary to the dimensions of the guest molecule for stable complex formation to occur. For example, the hydrophobic cavity of cyclodextrins can encapsulate the long alkyl chain of a dibromoalkane, shielding it from the aqueous environment.

The terminal bromine atoms can also play a role in the binding process, potentially interacting with specific sites on the host molecule. Furthermore, the complexation of a dibromoalkane within a host can be a preliminary step in the synthesis of more complex structures, such as rotaxanes, where the host pre-organizes the thread for the subsequent capping reaction.

| Host Molecule | Guest Molecule | Driving Interactions | Potential Application |

| Cyclodextrin | Long-chain α,ω-dibromoalkane | Hydrophobic effect, van der Waals forces | Template for rotaxane synthesis, controlled release systems |

| Pillar nih.govarene | Dibromoalkane | C–H···π interactions, halogen bonding | Molecular recognition, construction of supramolecular polymers |

| Calixarene | Long-chain α,ω-dihaloalkane | Hydrophobic interactions, CH-π interactions | Self-assembly of complex architectures, sensing |

Investigation of Intermolecular Interactions and Non-Covalent Synthesis

The assembly of supramolecular structures from this compound analogues is governed by a subtle interplay of various non-covalent interactions. Understanding these forces is crucial for the rational design of new materials with desired properties.

Key intermolecular interactions involved in the self-assembly of systems containing long-chain dibromoalkanes include:

Hydrophobic Interactions: The long alkyl chain of this compound is highly nonpolar and tends to minimize its contact with polar solvents, driving the aggregation and self-assembly processes.

Van der Waals Forces: These are ubiquitous attractive forces that become significant for long alkyl chains, contributing to the stability of the assembled structures.

Halogen Bonding: The bromine atoms of this compound can act as halogen bond donors, interacting with electron-donating atoms (e.g., oxygen, nitrogen) on other molecules. This directional interaction can play a significant role in dictating the geometry of the final supramolecular architecture.

Hydrogen Bonding: While not directly involving the dibromoalkane itself, hydrogen bonding between other components of the system, such as amide groups in a rotaxane macrocycle, can be a primary driving force for assembly, with the dibromoalkane acting as a passive template.

The principles of non-covalent synthesis are central to the construction of these complex systems. Unlike traditional covalent synthesis, which involves the formation of strong, permanent bonds, non-covalent synthesis relies on weaker, reversible interactions. This allows for the self-correction of errors during the assembly process, often leading to the formation of highly ordered structures in high yields.

Fabrication of Organized Entities of Higher Complexity

The use of this compound and similar long-chain linkers extends beyond the formation of simple dimers or host-guest complexes. They are also employed in the fabrication of more elaborate and highly organized supramolecular entities.

One such area is the construction of supramolecular polymers . In this context, the dibromoalkane can be functionalized at both ends with groups capable of forming strong, directional non-covalent interactions, such as hydrogen bonds or metal-ligand coordination. These bifunctional monomers can then self-assemble into long, polymer-like chains held together by these reversible interactions. The length and flexibility of the tridecane (B166401) spacer would influence the properties of the resulting supramolecular polymer, such as its viscosity, thermal stability, and responsiveness to external stimuli.

Furthermore, in the realm of crystal engineering , long-chain dihaloalkanes can be used to control the packing of molecules in the solid state. By forming specific intermolecular interactions, such as halogen bonds, they can direct the formation of crystalline networks with desired topologies and properties. While challenging to crystallize on their own, the co-crystallization of long-chain bromoalkanes with other molecules, such as ionic liquids, has been shown to facilitate the formation of well-ordered crystal structures. This allows for the detailed study of their solid-state interactions and packing arrangements.

The versatility of this compound and its analogues as building blocks in supramolecular chemistry continues to be explored, offering pathways to new materials with complex structures and functions.

Emerging Research Directions and Future Outlook

Development of Novel Synthetic Pathways and Sustainable Methodologies

The traditional synthesis of 1,13-dibromotridecane and other long-chain dibromoalkanes often involves multi-step processes that may utilize harsh reagents and generate significant waste. Recognizing the principles of green chemistry, current research is focused on developing more sustainable and efficient synthetic routes. These efforts include exploring enzymatic catalysis and flow chemistry processes to minimize environmental impact and improve yield. While specific literature on novel pathways for this compound is emerging, the broader context of α,ω-dihaloalkane synthesis points towards methodologies that are more atom-economical and utilize less hazardous solvents.

A key area of development is the use of phase-transfer catalysis, which can enhance reaction rates and allow for the use of more environmentally benign reaction media. Furthermore, researchers are investigating the direct conversion of diols to dibromides using milder brominating agents to avoid the harsh conditions associated with traditional methods. The goal is to create synthetic pathways that are not only efficient but also align with the growing demand for sustainable chemical manufacturing.

Exploration of this compound in Advanced Materials and Nanotechnology

The unique structure of this compound makes it a valuable precursor in the fabrication of advanced materials and for applications in nanotechnology. Its long aliphatic chain provides a hydrophobic segment, while the terminal bromine atoms serve as reactive sites for further chemical modification.

One significant application is in the synthesis of bolaamphiphiles , which are molecules with hydrophilic head groups at both ends of a hydrophobic chain. nih.govfrontiersin.orgnih.gov this compound can serve as the hydrophobic core, and subsequent reactions can introduce various polar head groups. These bolaamphiphiles can self-assemble into diverse nanostructures such as vesicles, nanotubes, and hydrogels, which have potential applications in drug delivery and biomaterials. nih.govnih.gov The ability of these structures to encapsulate therapeutic agents and release them in a controlled manner is a key area of investigation. nih.gov

In the realm of polymer science , this compound is utilized as a linker to synthesize polymers with long alkyl side chains. acs.orgrsc.orgrsc.org These side chains can influence the physical properties of the resulting polymers, such as their solubility, thermal behavior, and morphology in thin films. acs.org For instance, grafting poly(ε-caprolactone) side chains onto a rigid polymer backbone using a derivative of a dibromoalkane has been shown to induce the formation of layered morphologies. acs.org This level of control over polymer architecture is crucial for developing materials for applications in electronics and coatings.

Furthermore, the terminal bromine atoms of this compound allow for its use in surface modification . By grafting molecules of this compound onto a surface, its properties, such as hydrophobicity and reactivity, can be tailored. ipfdd.denih.govnih.gov This is particularly relevant in the development of biocompatible surfaces for medical implants and in the fabrication of sensors.

| Application Area | Role of this compound | Potential Impact |

| Bolaamphiphile Synthesis | Serves as the hydrophobic core | Development of novel drug delivery systems and biomaterials. nih.govnih.gov |

| Polymer Chemistry | Linker for creating long alkyl side chains | Tailoring physical properties of polymers for advanced applications. acs.orgrsc.org |

| Surface Modification | Anchoring molecule to alter surface properties | Creation of biocompatible surfaces and advanced sensors. ipfdd.denih.gov |

| Liquid Crystals | Precursor for mesogenic molecules | Development of new liquid crystal materials for display technologies. rsc.orgnih.govresearchgate.net |

Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Chemical Biology

The versatility of this compound places it at the crossroads of several scientific disciplines. In organic chemistry , the focus is on developing efficient methods for its synthesis and functionalization. nsf.govsigmaaldrich.comlibretexts.org In materials science , it is used as a fundamental building block for creating polymers, liquid crystals, and other functional materials with tailored properties. acs.orgrsc.org In chemical biology , derivatives of this compound, such as bolaamphiphiles, are being explored for their potential in biological applications, including drug and gene delivery. nih.govnih.govmdpi.comiapchem.org

This interdisciplinary approach is crucial for unlocking the full potential of this compound. For example, a synthetic organic chemist might develop a novel method to attach a specific targeting ligand to a bolaamphiphile derived from this compound. A materials scientist could then study the self-assembly of this functionalized molecule, and a chemical biologist could evaluate its efficacy in a cellular drug delivery model. This collaborative effort is essential for translating fundamental chemical knowledge into practical applications.

Leveraging Computational Chemistry for Rational Design and Discovery in this compound Chemistry

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules like this compound, thereby guiding experimental work. researchgate.netbyu.edu Molecular modeling can be used to study the conformational preferences of the tridecane (B166401) chain, which can influence the self-assembly of its derivatives. Quantum chemical calculations can provide insights into the reaction mechanisms of its functionalization, helping to optimize reaction conditions and predict the formation of byproducts.

For instance, density functional theory (DFT) calculations can be employed to investigate the energetics of different synthetic pathways, aiding in the development of more efficient and sustainable methods. osti.gov In the context of materials science, computational simulations can predict the morphology and properties of polymers and self-assembled structures derived from this compound. This predictive capability can accelerate the discovery of new materials with desired functionalities, reducing the need for extensive trial-and-error experimentation.

Potential for Functionalization and Expanded Application Profiles